N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride
Description
N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride is a nitroimidazole-acridine hybrid compound. Its structure features a nitroimidazole ring linked via a propyl chain to a 9-acridinamine moiety, with a monohydrochloride salt enhancing solubility and stability. The hydrochloride salt form is common in pharmaceuticals to improve bioavailability, as seen in analogs like 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS 16773-52-7) and other nitroimidazole derivatives .
Properties
IUPAC Name |
N-[3-(2-nitroimidazol-1-yl)propyl]acridin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2.ClH/c25-24(26)19-21-11-13-23(19)12-5-10-20-18-14-6-1-3-8-16(14)22-17-9-4-2-7-15(17)18;/h1-4,6-9,11,13H,5,10,12H2,(H,20,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQPDMUOXXCZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCN4C=CN=C4[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930840 | |
| Record name | N-[3-(2-Nitro-1H-imidazol-1-yl)propyl]acridin-9(10H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140448-36-8 | |
| Record name | NLA 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140448368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(2-Nitro-1H-imidazol-1-yl)propyl]acridin-9(10H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NLA 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55KV4C37DS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride, commonly referred to as NLA-1, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H18ClN5O2
- Molecular Weight : 387.863 g/mol
- CAS Number : 163714-83-8
- Structure :
NLA-1 exhibits its biological activity primarily through the following mechanisms:
- DNA Intercalation : The acridine moiety allows for intercalation into DNA, which can inhibit DNA replication and transcription.
- Nitro Group Activation : The nitro group can undergo reduction in hypoxic conditions (common in tumors), leading to the generation of reactive species that can damage cellular components.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through disruption of bacterial DNA synthesis.
Antitumor Activity
Research has demonstrated that NLA-1 possesses notable antitumor properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | DNA intercalation and apoptosis |
| MCF-7 | 4.8 | Reactive oxygen species generation |
| A549 | 6.0 | Cell cycle arrest |
In vivo studies further support its efficacy, showing significant tumor growth inhibition in xenograft models.
Antimicrobial Activity
NLA-1 has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that NLA-1 could serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Antitumor Efficacy
A study conducted on NLA-1's effect on human breast cancer cells revealed that treatment with NLA-1 resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In a comparative study of several acridine derivatives, NLA-1 exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of the nitroimidazole component in enhancing the compound's efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Molecular formulas for the primary compound and 14419-11-5 are inferred; others are sourced from evidence .
Key Observations:
Nitroimidazole Core : All compounds except the triazolone derivative (CAS 82752-99-6) share a nitroimidazole ring, a hallmark of hypoxia-targeting agents like metronidazole. The nitro group facilitates bioreduction under low oxygen, generating cytotoxic radicals .
Linker Variations: The primary compound uses a propyl chain to connect nitroimidazole and acridinamine, enabling spatial flexibility for DNA interaction. The chlorohydroxypropyl group in 14419-11-5 may act as a prodrug, releasing active metabolites via hydrolytic cleavage .
Acridinamine vs. Other Moieties: The acridinamine group in the primary compound distinguishes it from others, suggesting DNA intercalation akin to acridine-based chemotherapeutics (e.g., amsacrine). The triazolone-piperazinyl derivative (82752-99-6) lacks acridinamine but includes a phenoxyethyl group linked to antipsychotic activity in literature .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The nitroimidazole and acridinamine groups in the primary compound likely form hydrogen bonds (N–H···O, O–H···N) influencing crystal packing and solubility. Graph set analysis (as per Etter’s rules) could classify these interactions, though specific data are absent in the evidence .
- Crystallography Tools : Structural determination of analogs (e.g., 14419-11-5) may employ SHELX for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule crystallography .
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(3-(2-Nitro-1H-imidazol-1-yl)propyl)-9-acridinamine monohydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Functionalization of the acridine core (e.g., introduction of an amine group at position 9).
- Step 2 : Alkylation of 2-nitroimidazole with a propyl linker bearing a reactive group (e.g., bromopropyl or epoxypropyl derivatives) .
- Step 3 : Coupling the acridinamine with the nitroimidazole-propyl intermediate via nucleophilic substitution or amide bond formation.
- Step 4 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol) .
Purification is achieved via column chromatography or recrystallization, with characterization by ESI-MS, IR, and HPLC .
Q. How is the structural identity of the compound confirmed in academic research?
Structural elucidation relies on:
- Spectroscopic techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, FT-IR for functional group analysis (e.g., nitro group at ~1520 cm⁻¹), and NMR (¹H/¹³C) for spatial arrangement .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for graphical representation of bond lengths/angles .
- Elemental analysis to verify stoichiometry (e.g., Cl⁻ content in the monohydrochloride form) .
Q. What analytical methods are recommended for assessing purity and stability?
- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm for acridine/imidazole moieties) .
- Thermogravimetric analysis (TGA) : To evaluate decomposition points and hygroscopicity of the hydrochloride salt .
- Forced degradation studies : Exposure to heat, light, and acidic/basic conditions to identify degradation products (e.g., nitro group reduction or acridine ring oxidation) .
Q. What pharmacopeial standards apply to monohydrochloride salts in pharmaceutical research?
While specific monographs for this compound may not exist, general guidelines include:
- USP/EP compliance : Purity ≥98% by HPLC, residual solvents (ICH Q3C limits), and heavy metal content (<20 ppm) .
- Salt stoichiometry : Confirmed via titrimetry (e.g., potentiometric titration for Cl⁻) .
Advanced Research Questions
Q. How can researchers address contradictions in hypoxic selectivity data between in vitro and in vivo models?
- Experimental design : Use isogenic cell lines (e.g., wild-type vs. hypoxia-inducible factor (HIF)-knockout) to isolate nitroimidazole-dependent mechanisms .
- Pharmacokinetic profiling : Measure tissue distribution and metabolite formation (e.g., nitroreductase activity) using LC-MS/MS .
- Imaging validation : Correlate in vivo hypoxia markers (e.g., pimonidazole adducts) with compound accumulation via autoradiography or fluorescence tagging .
Q. What strategies optimize crystallographic data quality for nitroimidazole derivatives?
- Crystal growth : Use slow vapor diffusion with solvents like DMSO/water mixtures to enhance crystal lattice stability .
- Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density of nitro groups.
- Refinement : Apply twin modeling in SHELXL for twinned crystals and anisotropic displacement parameters for thermal motion analysis .
Q. How can conflicting results in DNA intercalation assays be resolved?
- Competitive binding assays : Compare with known intercalators (e.g., ethidium bromide) using fluorescence quenching or circular dichroism (CD) .
- Molecular docking : Simulate binding modes with B-DNA using software like AutoDock Vina, focusing on acridine planar interactions .
- Atomic force microscopy (AFM) : Direct visualization of DNA structural changes at nanoscale resolution .
Q. What methodologies validate the compound’s mechanism of action in targeting hypoxic tumor microenvironments?
Q. How do researchers reconcile discrepancies in cytotoxicity data across cell lines?
- Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values .
- Redox profiling : Measure intracellular glutathione (GSH) levels, as nitroimidazole toxicity is often redox-dependent .
- Multi-omics integration : Correlate cytotoxicity with proteomic (e.g., NQO1 expression) and metabolomic (e.g., lactate/pyruvate ratios) datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
